

# 5-Ethyl-2-methylaniline: A Comprehensive Technical Guide to Structural Elucidation and Characterization

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## Compound of Interest

Compound Name: **5-Ethyl-2-methylaniline**

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## Abstract

This technical guide provides a detailed overview of the structural elucidation and characterization of **5-Ethyl-2-methylaniline** (CAS No: 17070-96-1). It encompasses a thorough analysis of its spectroscopic properties, physicochemical characteristics, and common synthetic pathways. This document is intended to serve as a comprehensive resource, presenting quantitative data in structured tables and outlining detailed experimental protocols for its analysis. Furthermore, key processes and logical workflows are visualized using diagrams to facilitate a deeper understanding of the methodologies involved in confirming the structure and purity of this compound.

## Introduction

**5-Ethyl-2-methylaniline**, a substituted aromatic amine, is a molecule of interest in various fields of chemical synthesis.<sup>[1]</sup> Its structure, featuring an aniline core with methyl and ethyl substituents at the 2 and 5 positions respectively, gives it unique electronic and steric properties.<sup>[1]</sup> These characteristics make it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.<sup>[1]</sup> The precise arrangement of these alkyl groups on the aniline ring is critical, as it influences the molecule's reactivity and

its potential applications in organic synthesis.[\[1\]](#) A thorough structural elucidation and characterization are therefore paramount for its effective use in research and development.

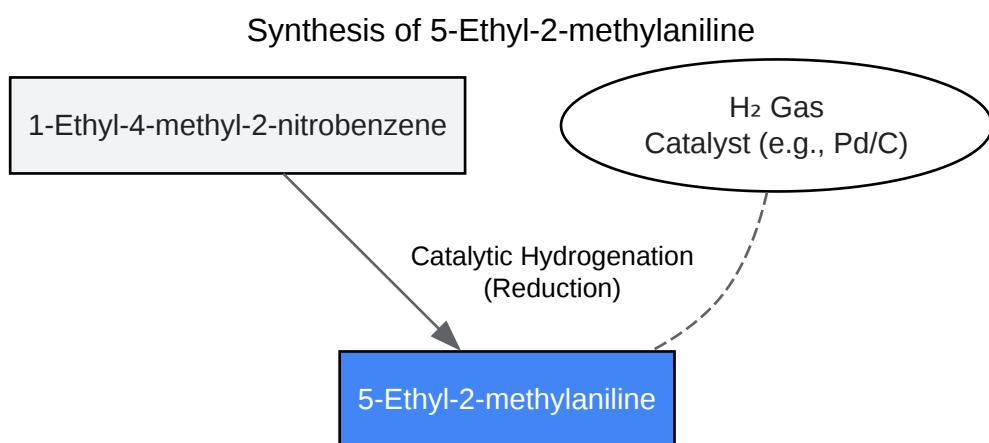
## Physicochemical Properties

The fundamental physical and chemical properties of **5-Ethyl-2-methylaniline** are summarized below. These properties are essential for its handling, storage, and application in various experimental setups.

Property	Value	Reference
IUPAC Name	5-ethyl-2-methylaniline	<a href="#">[2]</a>
CAS Number	17070-96-1	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	135.21 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Physical State	Liquid (at 15°C and 1 atm)	<a href="#">[4]</a>
Boiling Point	231°C (447.8°F) at 1 atm	<a href="#">[4]</a>
Freezing Point	-33°C (-27.4°F)	<a href="#">[4]</a>
Specific Gravity	0.969 at 20°C	<a href="#">[4]</a>
Canonical SMILES	CCC1=CC(=C(C=C1)C)N	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	VVFAQTMPKQNLIGL-UHFFFAOYSA-N	<a href="#">[1]</a>
Topological Polar Surface Area	26.02 Å <sup>2</sup>	<a href="#">[3]</a>
Hydrogen Bond Donors	1	<a href="#">[3]</a>
Hydrogen Bond Acceptors	1	<a href="#">[3]</a>
Rotatable Bonds	1	<a href="#">[3]</a>

## Synthesis Pathway

The industrial production of anilines often relies on the catalytic hydrogenation of the corresponding nitroaromatic compounds.<sup>[1]</sup> For **5-Ethyl-2-methylaniline**, the logical precursor is 1-ethyl-4-methyl-2-nitrobenzene. This reduction is typically performed at elevated temperatures and pressures using hydrogen gas and a heterogeneous catalyst, such as palladium, platinum, or nickel on a solid support.<sup>[1]</sup>



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*General synthesis route for **5-Ethyl-2-methylaniline**.*

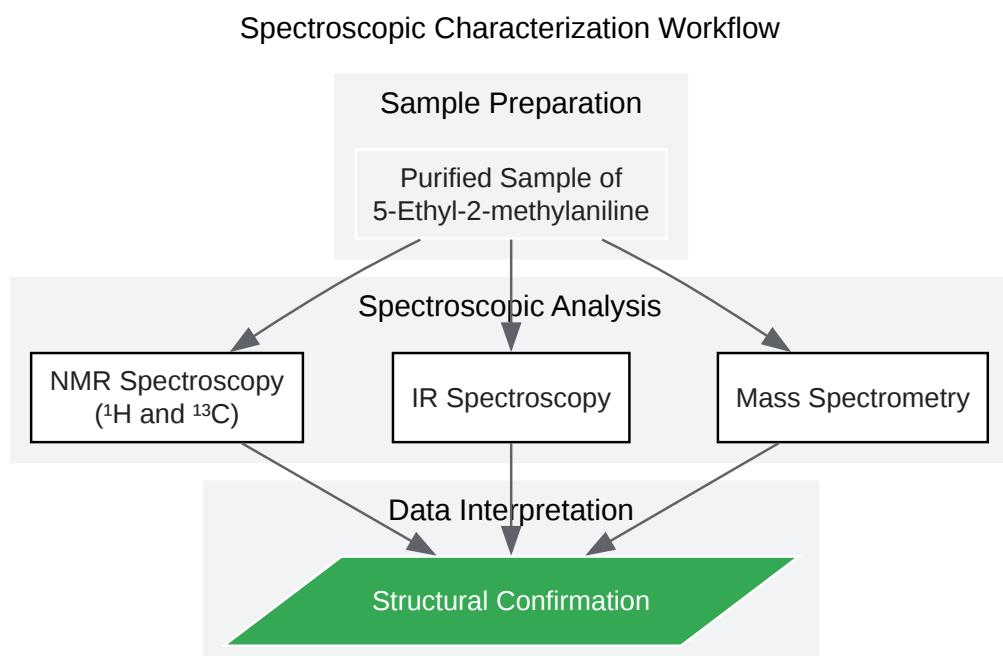
## Experimental Protocol: Catalytic Hydrogenation

- Reactor Setup: A high-pressure hydrogenation reactor is charged with the precursor, 1-ethyl-4-methyl-2-nitrobenzene, and a suitable solvent (e.g., ethanol or ethyl acetate).
- Catalyst Addition: A catalytic amount of Palladium on Carbon (Pd/C, typically 5-10 wt%) is carefully added to the mixture.
- Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is heated and stirred vigorously.
- Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration through a pad of celite.
- Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude **5-Ethyl-2-methylaniline** can be purified by vacuum distillation to yield the final product.

## Structural Elucidation via Spectroscopy

Spectroscopic methods are indispensable for the unambiguous confirmation of a molecule's structure.<sup>[1]</sup> By analyzing the interaction of **5-Ethyl-2-methylaniline** with electromagnetic radiation, detailed information about its connectivity and functional groups can be obtained.<sup>[1]</sup>



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*Workflow for spectroscopic analysis and structural confirmation.*

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[\[1\]](#)

- $^1\text{H}$  NMR Spectroscopy: In the proton NMR spectrum of **5-Ethyl-2-methylaniline**, distinct signals are expected for the different types of protons.[\[1\]](#) The aromatic protons typically appear in the downfield region (6.5-7.5 ppm).[\[1\]](#) The ethyl group gives rise to a characteristic quartet for the methylene (-CH<sub>2</sub>-) protons and a triplet for the methyl (-CH<sub>3</sub>) protons due to spin-spin coupling.[\[1\]](#) The methyl group attached to the ring appears as a singlet, and the amine (-NH<sub>2</sub>) protons usually present as a broad singlet.[\[1\]](#)
- $^{13}\text{C}$  NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule generating a distinct signal.[\[1\]](#) The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino, methyl, and ethyl substituents.[\[1\]](#)

Assignment	Predicted $^1\text{H}$ Chemical Shift (ppm)	Predicted $^{13}\text{C}$ Chemical Shift (ppm)
Aromatic CH	6.5 - 7.5	115 - 145
Ring-CH <sub>3</sub>	~2.1	~17
-CH <sub>2</sub> -CH <sub>3</sub> (Ethyl)	~2.5 (quartet)	~29
-CH <sub>2</sub> -CH <sub>3</sub> (Ethyl)	~1.2 (triplet)	~16
-NH <sub>2</sub>	Broad, variable	-

Note: These are predicted values based on analogous compounds, as specific experimental data is not widely available in published literature.[\[1\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **5-Ethyl-2-methylaniline**, the key expected absorption bands are:

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
3300 - 3500	N-H Stretch (two bands)	Primary Amine (-NH <sub>2</sub> )
2850 - 3000	C-H Stretch	Alkyl (Ethyl, Methyl)
3000 - 3100	C-H Stretch	Aromatic
1600 - 1650	N-H Scissoring	Primary Amine (-NH <sub>2</sub> )
1450 - 1600	C=C Stretch	Aromatic Ring
1250 - 1350	C-N Stretch	Aromatic Amine

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.<sup>[1]</sup> For **5-Ethyl-2-methylaniline** (C<sub>9</sub>H<sub>13</sub>N), the molecular ion peak [M]<sup>+</sup> is expected at a mass-to-charge ratio (m/z) of 135.<sup>[1]</sup> Fragmentation would likely involve the loss of alkyl groups and other characteristic patterns for aromatic amines.

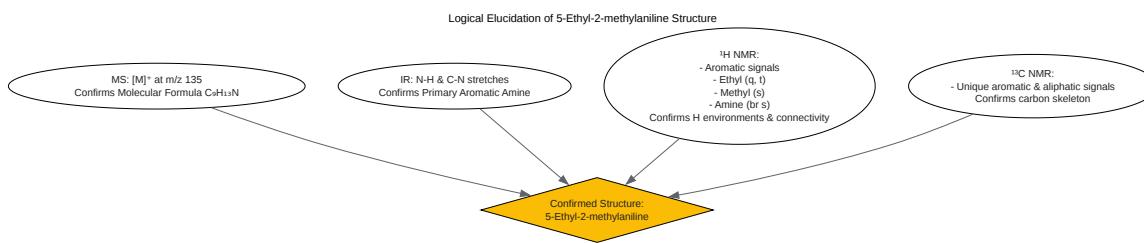
## Experimental Protocol: Spectroscopic Analysis

- NMR Sample Preparation: Dissolve approximately 5-10 mg of purified **5-Ethyl-2-methylaniline** in about 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if required.
- IR Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film. Alternatively, prepare a KBr pellet if the sample is solid.
- MS Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile). The solution is then introduced into the mass spectrometer, typically using a direct infusion or GC-MS interface.
- Data Acquisition: Acquire the spectra on the respective spectrometers (NMR, FT-IR, MS) using standard acquisition parameters.

- Data Analysis: Process and analyze the raw data to identify chemical shifts, coupling constants, absorption frequencies, and m/z values to confirm the structure.

## Logical Framework for Structural Elucidation

The confirmation of the structure of **5-Ethyl-2-methylaniline** is a process of logical deduction, where each piece of spectroscopic data provides a part of the puzzle.



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*Logical integration of spectroscopic data for structural confirmation.*

## Conclusion

The structural elucidation and characterization of **5-Ethyl-2-methylaniline** are achieved through a synergistic application of synthetic chemistry and analytical spectroscopy. The primary synthetic route involves the reduction of 1-ethyl-4-methyl-2-nitrobenzene. Confirmation of the final structure is robustly established by combining evidence from NMR (<sup>1</sup>H and <sup>13</sup>C), IR, and mass spectrometry, each providing unique and complementary information. The data and

protocols presented in this guide offer a foundational framework for the synthesis, analysis, and utilization of this important chemical intermediate in advanced research and development applications.

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